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Compound of Interest

Compound Name: gamma-L-Glutamyl-p-nitroanilide

Cat. No.: B12061768 Get Quote

Technical Support Center: GGT Assay
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals encountering issues

with the Gamma-Glutamyl Transferase (GGT) assay using gamma-L-glutamyl-p-nitroanilide,

specifically addressing interference from hemoglobin.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the GGT assay using gamma-L-glutamyl-p-nitroanilide?

A1: The GGT assay is a colorimetric method used to measure the activity of the enzyme

Gamma-Glutamyl Transferase.[1] In the presence of a suitable acceptor molecule like

glycylglycine, GGT catalyzes the transfer of a γ-glutamyl group from the chromogenic

substrate, gamma-L-glutamyl-p-nitroanilide. This reaction releases the yellow-colored

product, p-nitroaniline. The rate at which p-nitroaniline is formed is directly proportional to the

GGT activity in the sample and is monitored by measuring the increase in absorbance at

approximately 405-418 nm.[1]

Q2: How does hemoglobin interfere with the GGT assay?

A2: Hemoglobin interferes with the GGT assay primarily through a mechanism known as

spectral interference.[2] Hemoglobin, released from lysed red blood cells (hemolysis), has a

significant absorbance in the same wavelength range (405-418 nm) used to measure the p-
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nitroaniline product.[2] This overlap in absorbance spectra leads to a falsely elevated reading,

as the spectrophotometer measures the combined absorbance of both hemoglobin and the p-

nitroaniline produced by the enzymatic reaction.

Q3: My sample is reddish in color. Can I still use it for the GGT assay?

A3: A reddish color in your serum or plasma sample indicates hemolysis, the rupture of red

blood cells and release of hemoglobin. While it is always preferable to use non-hemolyzed

samples, you may still be able to obtain accurate results depending on the degree of

hemolysis.[3][4] Some assay kits and methods show negligible interference up to certain

hemoglobin concentrations.[3][5] For samples with significant hemolysis, specific protocols can

be followed to mitigate or correct for the interference.

Q4: What are the common causes of hemolysis in a sample?

A4: Hemolysis is often caused by improper sample collection or handling techniques.[6][7][8]

Common causes include:

Difficult or prolonged sample collection.[7]

Using a needle with too small a gauge.[8]

Excessive force when transferring blood from a syringe to a collection tube.[8]

Vigorous shaking of the sample after collection.[7][8]

Improper storage conditions, such as freezing and thawing whole blood.

Delayed separation of serum or plasma from blood cells.[7]

Q5: At what concentration does hemoglobin start to significantly interfere with the GGT assay?

A5: The level of interference is dependent on the specific assay protocol and reagents used.

However, many sources indicate that hemoglobin concentrations below certain thresholds have

a negligible effect. The table below summarizes the interference levels from various sources.
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Data Presentation: Hemoglobin Interference
Thresholds in GGT Assay

Hemoglobin Concentration Level of Interference Source

< 100 mg/dL Negligible [5]

< 200 Hemolytic Index No interference [4]

< 0.5 g/L Test result will be affected [9]

2.5 - 4.5 g/L
Not interfered up to severely

hemolyzed levels
[10]

< 5 g/L No significant interference [3]

> 8 g/L May affect the results [11]

Troubleshooting Guide
If you suspect hemoglobin interference in your GGT assay, follow this troubleshooting guide.

Step 1: Visual Inspection and Quantification of
Hemolysis

Visually inspect your sample: A pink to red color in the serum or plasma indicates the

presence of free hemoglobin.

Quantify Hemolysis (if possible): Many automated clinical analyzers provide a hemolysis

index. This quantitative measure is more reliable than visual inspection.

Step 2: Consult Your Assay Kit Insert
Review the "Interfering Substances" or "Limitations" section of your GGT assay kit's

technical bulletin. It will likely specify a hemoglobin concentration below which interference is

negligible.

Step 3: Choose an Appropriate Mitigation Strategy
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Based on the level of hemolysis and the information from your kit insert, choose one of the

following strategies:

Proceed with the standard assay: If the hemoglobin concentration is below the threshold

stated in your kit, you can proceed with the standard protocol.

Use a sample blank: This can help to correct for the background absorbance from

hemoglobin.

Implement a correction protocol: For highly hemolyzed samples, a chemical correction

method may be necessary.

Experimental Protocols
Standard GGT Assay Protocol (Kinetic Method)
This is a general protocol and may need to be adapted based on your specific kit and sample

type.

Reagent Preparation: Prepare the GGT assay buffer and substrate solution according to the

kit manufacturer's instructions.

Sample Preparation: If necessary, dilute samples with high expected GGT activity using the

assay buffer.

Assay Reaction:

Pipette your sample (e.g., 10 µL) into the wells of a 96-well plate.

Add the GGT substrate working solution (e.g., 90 µL) to each sample well to initiate the

reaction.

Immediately place the plate in a microplate reader set to 37°C.

Measurement:

Measure the absorbance at 405-418 nm kinetically over a period of 10-30 minutes, taking

readings every 1-2 minutes.
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Calculation:

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of

the reaction curve.

Calculate the GGT activity using the molar extinction coefficient of p-nitroaniline provided

in your kit's manual.

Protocol 1: Correction for Hemolysis using a Sample
Blank
This protocol is suitable for mild to moderate hemolysis.

Prepare two sets of wells for each hemolyzed sample: one for the "Test" reaction and one for

the "Sample Blank."

Test Well:

Add your hemolyzed sample (e.g., 10 µL) to the well.

Add the GGT substrate working solution (e.g., 90 µL).

Measure the kinetic reaction as described in the standard protocol.

Sample Blank Well:

Add your hemolyzed sample (e.g., 10 µL) to the well.

Add an equivalent volume (e.g., 90 µL) of the GGT assay buffer without the gamma-L-
glutamyl-p-nitroanilide substrate.

Incubate under the same conditions as the test well and take an endpoint reading at the

beginning and end of the kinetic read time.

Calculation:

Calculate the ΔA/min for the Test well.
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Calculate the change in absorbance for the Sample Blank well over the same time period.

Subtract the rate of change in the Sample Blank from the rate of change in the Test well to

get the corrected ΔA/min.

Calculate the GGT activity using the corrected ΔA/min.

Protocol 2: GGT Assay in Hemolyzed Samples via
Trichloroacetic Acid (TCA) Precipitation
This is an endpoint method suitable for highly hemolyzed samples.[12]

Enzymatic Reaction:

In a microcentrifuge tube, mix your hemolyzed sample with the GGT substrate and

glycylglycine.

Incubate at 37°C for a fixed time (e.g., 15 minutes).[12]

Reaction Termination and Protein Precipitation:

Stop the reaction by adding a volume of 100% (w/v) Trichloroacetic Acid (TCA) to a final

concentration of 20%.[13][14]

Incubate on ice for at least 30 minutes to precipitate proteins, including hemoglobin.[13]

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated

proteins.[14]

Measurement:

Carefully transfer the clear supernatant to a new well of a 96-well plate.

Adjust the pH of the supernatant to approximately 7.5 with a suitable buffer (e.g., Tris

buffer).[12]

Measure the absorbance of the p-nitroaniline in the supernatant at 405-418 nm.
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Calculation:

Create a standard curve using known concentrations of p-nitroaniline that have been

processed in the same way (TCA precipitation and pH adjustment).

Determine the concentration of p-nitroaniline in your sample from the standard curve and

calculate the GGT activity based on the incubation time.

Protocol 3: GGT Assay in Hemolyzed Samples via Diazo
Coupling Reaction
This method alters the final product to be measured at a wavelength where hemoglobin does

not interfere.[15]

Enzymatic Reaction:

Perform the GGT enzymatic reaction as described in the standard protocol for a fixed

period (e.g., 60-120 minutes).

Diazo Reaction:

Stop the enzymatic reaction and initiate the diazo reaction by adding the following

reagents in sequence, with mixing after each addition:

1 N Hydrochloric Acid

0.1% Sodium Nitrite

0.5% Ammonium Sulfamate

0.1% N-(1-naphthyl)ethylenediamine dihydrochloride

Measurement:

Allow the color to develop according to the specific protocol (this may take several

minutes).
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Measure the absorbance at a wavelength away from hemoglobin's interference, typically

between 500-575 nm.[15]

Calculation:

A standard curve with p-nitroaniline must be prepared and subjected to the same diazo

coupling reaction.

Calculate the GGT activity based on the amount of the final colored product formed.
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Caption: Principle of the colorimetric GGT assay.
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Caption: Mechanism of hemoglobin spectral interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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